Irresistin-16
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Overview
Description
Irresistin-16 is a useful research compound. Its molecular formula is C23H19N5 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
Irresistin-16 is synthesized from SCH-79797 through a series of chemical modifications aimed at enhancing its potency and reducing its toxicity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Irresistin-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and enhance its antimicrobial properties.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can modify the compound’s activity.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Irresistin-16 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dual-targeting mechanisms and developing new antimicrobial agents.
Biology: Investigated for its effects on bacterial cell membranes and folate metabolism.
Medicine: Explored as a potential treatment for infections caused by antibiotic-resistant bacteria, including Neisseria gonorrhoeae.
Comparison with Similar Compounds
Similar Compounds
SCH-79797: The parent compound of Irresistin-16, known for its broad-spectrum antimicrobial activity but higher toxicity.
Methicillin: An antibiotic used to treat infections caused by Gram-positive bacteria, but less effective against Gram-negative bacteria.
Uniqueness of this compound
Properties
Molecular Formula |
C23H19N5 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-[(4-phenylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C23H19N5/c24-22-21-18-12-13-28(20(18)11-10-19(21)26-23(25)27-22)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H4,24,25,26,27) |
InChI Key |
CKQXMSDRDDHCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C=CC4=C3C=CC5=C4C(=NC(=N5)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.